molecular formula C16H15N5O2S2 B6508006 3-methyl-7-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869073-71-2

3-methyl-7-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B6508006
CAS No.: 869073-71-2
M. Wt: 373.5 g/mol
InChI Key: CRRCHDYIJPFVAQ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one family, characterized by a fused heterocyclic core (thiadiazole and triazine rings) with variable substituents influencing its physicochemical and pharmacological properties. The molecule features a 3-methyl group on the triazine ring and a sulfanyl-linked 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl moiety at the 7-position.

Synthesis typically involves condensation reactions between triazole precursors and carboxylic acid derivatives under reflux with phosphorus oxychloride, as described in analogous methodologies for triazolo-thiadiazole systems .

Properties

IUPAC Name

7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S2/c1-10-14(23)21-15(18-17-10)25-16(19-21)24-9-13(22)20-8-4-6-11-5-2-3-7-12(11)20/h2-3,5,7H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRCHDYIJPFVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazolo-Triazinone Core

The pharmacological and chemical behavior of these compounds is highly dependent on substituents at the 3- and 7-positions. Below is a comparative analysis of key analogs:

Compound Name Substituent at 3-position Substituent at 7-position Molecular Formula Molecular Weight (g/mol) Key References
3-methyl-7-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one Methyl 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl C₁₉H₁₈N₆O₂S₂ 438.52
3-tert-butyl-7-{[2-(4-cyclohexylphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one tert-butyl 2-(4-cyclohexylphenyl)-2-oxoethylsulfanyl C₂₅H₂₉N₅O₂S₂ 535.71
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide Methyl 2-(N-(2-methylphenyl)acetamido)ethylsulfanyl C₁₆H₁₄N₆O₂S₂ 394.45
7-(2H-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one 4-methylphenyl 2H-1,3-benzodioxol-5-yl C₁₈H₁₂N₄O₃S 364.38

Key Structural and Functional Differences

The tetrahydroquinolinyl group in the parent compound introduces a rigid, planar bicyclic system, which may enhance π-π stacking interactions in biological targets compared to the flexible benzodioxolyl group in C₁₈H₁₂N₄O₃S .

Synthetic Routes: Derivatives with aryl/heteroaryl groups (e.g., benzodioxol) are synthesized via nucleophilic substitution reactions between triazinone thiolates and halogenated intermediates , whereas tetrahydroquinolinyl derivatives require condensation with pre-functionalized carboxylic acids .

Research Findings and Implications

  • Structural Trends : Bulkier substituents (e.g., tert-butyl, cyclohexylphenyl) correlate with increased molecular weight and logP values, which may influence pharmacokinetic profiles .

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